GW7647

Descripción general

Descripción

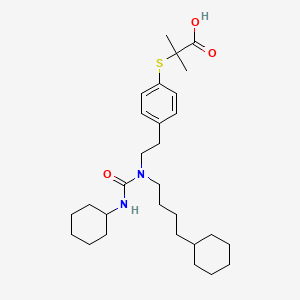

GW7647 es un agonista potente y selectivo del receptor alfa activado por proliferadores de peroxisomas (PPARα). Es conocido por su alta afinidad y especificidad de unión al receptor, lo que lo convierte en un compuesto valioso en la investigación científica, particularmente en los campos de la biología y la medicina. La fórmula química de this compound es C29H46N2O3S, y tiene un peso molecular de 502.75 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de GW7647 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Formación de la estructura principal: Esto involucra la reacción de ciclohexanobutilamina con isocianato de ciclohexilo para formar un derivado de urea.

Introducción del grupo feniltio: El derivado de urea se hace reaccionar entonces con ácido 2-(4-bromofeniltio)-2-metilpropiónico en condiciones básicas para introducir el grupo feniltio.

Modificaciones finales: El producto final se obtiene después de la purificación y caracterización utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN)

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación como la cromatografía en columna y la recristalización son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

GW7647 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en su derivado tiol correspondiente.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los reactivos como el hidruro de sodio y los haluros de alquilo se emplean comúnmente

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados tioles, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Metabolic Disorders

Non-Alcoholic Steatohepatitis (NASH)

GW7647 has shown promise in treating non-alcoholic steatohepatitis, a condition characterized by liver inflammation and damage due to fat accumulation. A study demonstrated that co-treatment with this compound and metformin significantly reduced liver injury and fibrosis in mice subjected to a high-fat diet. The mechanism involved the activation of the AMP-activated protein kinase (AMPK) pathway, which enhanced lipid oxidation and reduced triglyceride levels in the liver .

Key Findings:

- Liver Steatosis Improvement : this compound treatment led to a decrease in liver triglyceride content and improved histological grades of liver steatosis.

- Gene Expression : The treatment restored the expression of key genes involved in β-oxidation, such as CPT1 and ACOX1, which are essential for fatty acid metabolism .

| Treatment Group | Liver Triglycerides (mg/g) | Steatosis Grade |

|---|---|---|

| Control | 150 | 3 |

| This compound Monotherapy | 80 | 1 |

| Co-treatment with Metformin | 60 | 1 |

Neurodegenerative Diseases

Alzheimer's Disease

Recent research indicates that this compound has protective effects against oxidative stress and iron dysregulation in models of Alzheimer's disease. In studies using APP/PS1 mice, this compound administration resulted in reduced amyloid-beta burden and improved cognitive function. This effect was attributed to the activation of PPAR-α, which promoted antioxidant responses and inhibited neuronal inflammation .

Case Study Insights:

- Cognitive Improvement : Behavioral tests showed significant improvements in memory tasks for mice treated with this compound.

- Mechanistic Pathway : Activation of PPAR-α was linked to enhanced transcription of the antioxidant enzyme GPx4, reducing oxidative stress and neuronal cell death .

| Treatment Group | Amyloid-Beta Levels (µg/g) | Cognitive Score (Max: 10) |

|---|---|---|

| Control | 120 | 4 |

| This compound Treatment | 60 | 8 |

Cardiovascular Health

Vascular Relaxation

This compound has been studied for its effects on vascular smooth muscle relaxation. It was found to elevate cyclic guanosine monophosphate (cGMP) levels through stimulation of soluble guanylyl cyclase, leading to vasodilation. Interestingly, some effects were observed independently of PPAR-α activation, suggesting additional pathways may be involved .

Mechanistic Insights:

- Vasodilatory Effects : In experiments with isolated aortic rings, this compound induced significant relaxation responses.

- Role of cGMP : The vasodilatory effect was partially blocked by inhibitors of soluble guanylyl cyclase, indicating that cGMP plays a critical role in mediating these effects .

| Treatment Condition | cGMP Levels (pmol/mL) | Relaxation Percentage (%) |

|---|---|---|

| Control | 50 | 10 |

| This compound | 150 | 45 |

Mecanismo De Acción

GW7647 ejerce sus efectos uniéndose y activando PPARα, un receptor hormonal nuclear que regula la expresión de genes implicados en el metabolismo lipídico, la inflamación y la homeostasis energéticaEsta unión conduce a la activación o represión transcripcional de genes diana, lo que resulta en varios efectos fisiológicos .

Comparación Con Compuestos Similares

Compuestos Similares

WY-14643: Otro potente agonista de PPARα con efectos biológicos similares.

Bezafibrato: Un fármaco fibrato que activa PPARα y se utiliza clínicamente para tratar la hiperlipidemia.

GW501516: Un agonista de PPARδ con actividades biológicas distintas pero relacionadas

Singularidad de GW7647

This compound es único debido a su alta selectividad y potencia para PPARα en comparación con otros agonistas de PPAR. Se ha demostrado que tiene más de 200 veces más selectividad para PPARα que para PPARγ y PPARδ, lo que lo convierte en una herramienta valiosa para estudiar las vías y los efectos específicos de PPARα .

Actividad Biológica

GW7647 is a highly potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor involved in lipid metabolism, inflammation, and cellular proliferation. This compound has garnered attention in various studies for its biological activities, particularly in the context of metabolic disorders and cancer.

This compound functions primarily by activating PPARα, which regulates the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation. The binding of this compound to PPARα facilitates its translocation to the nucleus, where it influences gene transcription.

Key Findings:

- Activation of PPARα : this compound enhances the transcriptional activity of PPARα, leading to increased expression of target genes such as acyl-CoA oxidase 1 (Acox1) and cytochrome P450 4A10 (Cyp4a10) .

- Cell Cycle Regulation : In human smooth muscle cells (hSMCs), this compound treatment resulted in a dose-dependent inhibition of cell proliferation by altering cell-cycle distribution, specifically increasing the proportion of cells in the G0/G1 phase and decreasing those in the S phase .

Effects on Lipid Metabolism

This compound has been shown to significantly influence lipid metabolism, particularly in liver tissues. In studies involving mouse models, long-term administration of this compound led to notable changes in hepatic lipid profiles.

Table 1: Hepatic Effects of this compound Treatment

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Body Weight (g) | 25 ± 2 | 22 ± 2* |

| Liver Weight (g) | 5 ± 0.5 | 6 ± 0.5* |

| Acox1 mRNA Expression (fold) | 1.0 | 3.5* |

| Cyp4a10 mRNA Expression (fold) | 1.0 | 2.8* |

*Significant difference from control group (p < 0.05).

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide production in macrophages. This effect is mediated through enhanced degradation of iNOS protein via the proteasome pathway .

Study on Hepatocarcinogenesis

In a study examining hepatocarcinogenesis, mice treated with this compound showed altered liver histology and increased expression of hepatic enzymes associated with fatty acid metabolism. The incidence of severe centrilobular hypertrophy was significantly higher in PPARα-humanized mice treated with this compound compared to controls .

Ischemia/Reperfusion Injury

Another study highlighted the protective role of this compound against ischemia/reperfusion injury by abrogating the elevation of free fatty acids during reperfusion events, indicating a potential therapeutic application for cardiovascular diseases .

Propiedades

IUPAC Name |

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNYXWMTHFMHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040748 | |

| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265129-71-3 | |

| Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 7647 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-7647 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.